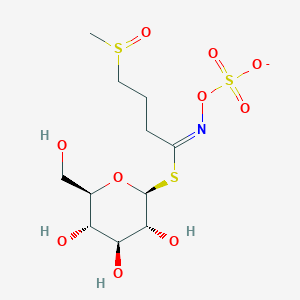
2-Hydroxybenzyl beta-d-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-isosalicin is a beta-D-glucoside that is beta-D-glucopyranose in which the hydroxy group at position 1R is substituted by a (2-hydroxybenzyl)oxy group. It is isolated from the flowers of Filipendula ulmaria. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative and a member of phenols.
科学的研究の応用
Enzymatic Synthesis in Organic Media
Research by Vic, Thomas, and Crout (1997) explored the enzymatic synthesis of alkyl-β-D-glucosides, including 2-Hydroxybenzyl β-D-glucopyranoside, in organic solvents. They found that different solvents influenced the yield of these compounds, with the best results obtained in tert-butanol, acetone, or acetonitrile. This study highlighted the potential for organic solvents in enzymatic syntheses of such compounds (Vic, Thomas, & Crout, 1997).
Neuroprotective Properties
Lee, Sung, and Kim (2006) identified bibenzyl glycosides, including derivatives of 2-Hydroxybenzyl β-D-glucopyranoside, as neuroprotective agents. These compounds were found to protect human neuroblastoma cells from neurotoxicity, indicating potential applications in neurological research and therapy (Lee, Sung, & Kim, 2006).
Role in Traditional Medicine
Maurya et al. (2004) studied compounds extracted from Pterocarpus marsupium, an Ayurvedic medicine, and identified 2-Hydroxybenzyl β-D-glucopyranoside derivatives among its constituents. This research provides a scientific basis for the medicinal use of these compounds in traditional practices (Maurya et al., 2004).
Antioxidant Activities
A study by Young Jae Lee et al. (2009) revealed that flavonoids, including 2-Hydroxybenzyl flavonoid glycosides, isolated from the root bark of Cudrania tricuspidata exhibit significant antioxidant activities. These findings suggest potential applications of these compounds in oxidative stress-related conditions (Young Jae Lee et al., 2009).
Novel Screening Methods for Glycoside Production
Research by Gräber et al. (2010) described a novel screening method for enzymatic alkyl glycoside production, focusing on compounds like hexyl-beta-D-glucopyranoside. This method has implications for the efficient production and study of glycosides, including 2-Hydroxybenzyl β-D-glucopyranoside derivatives (Gräber et al., 2010).
Biotransformation in Herbal Extracts
Lin et al. (2008) explored the biotransformation of 4-(3,4-Dihydroxybenzoyloxymethyl)phenyl- O-beta-D-glucopyranoside (a related compound) in rats and found significant pharmacokinetic data, which could be relevant for understanding the metabolism and therapeutic potential of 2-Hydroxybenzyl β-D-glucopyranoside (Lin et al., 2008).
Applications in Enzyme Analysis and Synthesis
Several studies have used derivatives of 2-Hydroxybenzyl β-D-glucopyranoside in enzymatic assays and synthetic processes, demonstrating their utility in biochemical research and pharmaceutical synthesis (Daniels & Glew, 1982), (Lu, Navidpour, & Taylor, 2005).
Role in Plant Biotransformation Systems
Yan et al. (2007) investigated the biotransformation of 4-hydroxybenzen derivatives by hairy root cultures of Polygonum multiflorum, which resulted in the production of various glucosides, including 2-Hydroxybenzyl β-D-glucopyranoside. This research highlights the potential of plant biotransformation systems in producing valuable glucosides (Yan et al., 2007).
特性
CAS番号 |
7724-09-0 |
|---|---|
分子式 |
C13H18O7 |
分子量 |
286.28 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2-hydroxyphenyl)methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c14-5-9-10(16)11(17)12(18)13(20-9)19-6-7-3-1-2-4-8(7)15/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 |
InChIキー |
VBSPBYNZPRRGSB-UJPOAAIJSA-N |
異性体SMILES |
C1=CC=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
正規SMILES |
C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



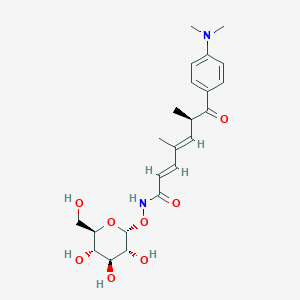

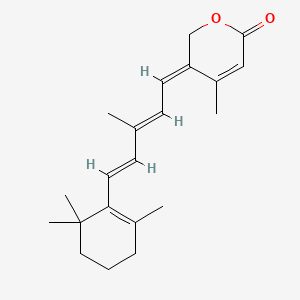
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1243170.png)
![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)
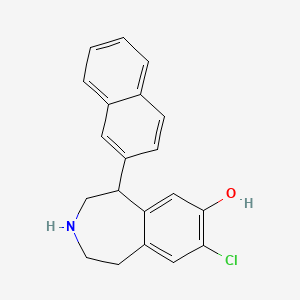
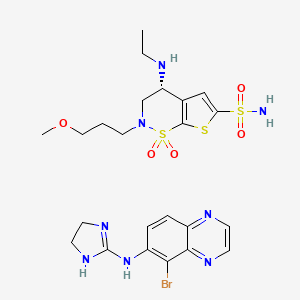
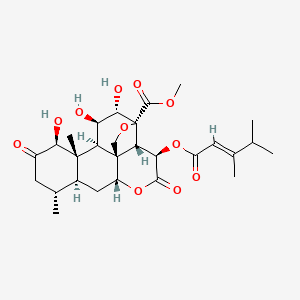

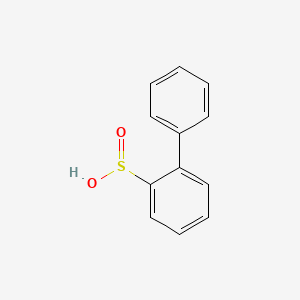


![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)
